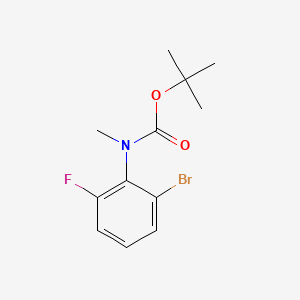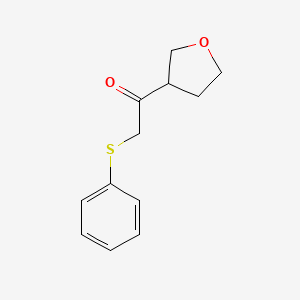
3,3-Difluoroazepane; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoroazepane; oxalic acid is a compound that combines the structural features of 3,3-difluoroazepane and oxalic acid 3,3-Difluoroazepane is a seven-membered ring containing two fluorine atoms at the 3-position, while oxalic acid is a simple dicarboxylic acid with the formula C₂H₂O₄
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoroazepane; oxalic acid typically involves the reaction of 3,3-difluoroazepane with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3,3-Difluoroazepane; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the azepane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.
科学的研究の応用
3,3-Difluoroazepane; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-difluoroazepane; oxalic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the azepane ring can enhance the compound’s reactivity and binding affinity to target molecules. The oxalic acid moiety can chelate metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,3-Difluoroazepane: Lacks the oxalic acid moiety, resulting in different chemical properties and applications.
Oxalic Acid: A simple dicarboxylic acid without the azepane ring, used primarily as a chelating agent and in various industrial processes.
Uniqueness
3,3-Difluoroazepane; oxalic acid is unique due to the combination of the azepane ring with fluorine atoms and the oxalic acid moiety
特性
分子式 |
C8H13F2NO4 |
|---|---|
分子量 |
225.19 g/mol |
IUPAC名 |
3,3-difluoroazepane;oxalic acid |
InChI |
InChI=1S/C6H11F2N.C2H2O4/c7-6(8)3-1-2-4-9-5-6;3-1(4)2(5)6/h9H,1-5H2;(H,3,4)(H,5,6) |
InChIキー |
HEGYLIVGQKEDCG-UHFFFAOYSA-N |
正規SMILES |
C1CCNCC(C1)(F)F.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)



![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)







